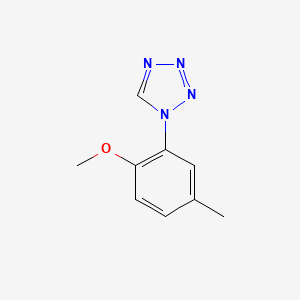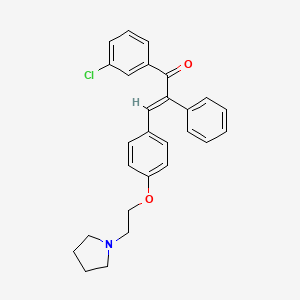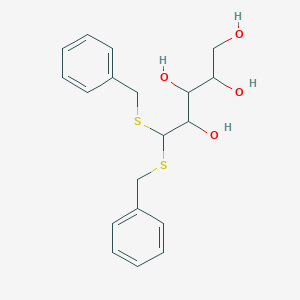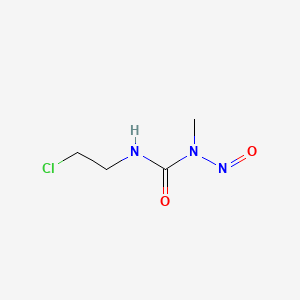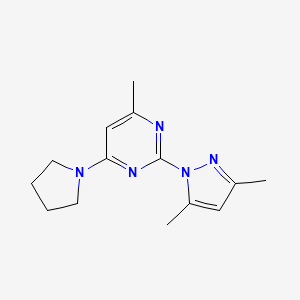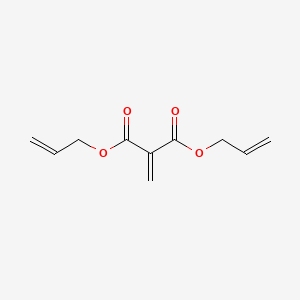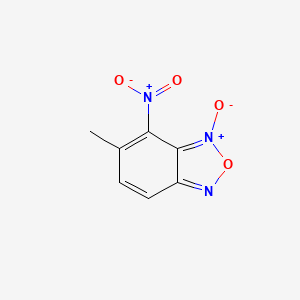
Benzofurazan, 5-methyl-4-nitro-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofurazan, 5-methyl-4-nitro-, 3-oxide is a chemical compound that belongs to the benzofurazan family. Benzofurazans are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a methyl group at the 5-position, a nitro group at the 4-position, and an oxide group at the 3-position of the benzofurazan ring. These structural modifications impart specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Benzofurazan, 5-methyl-4-nitro-, 3-oxide typically involves the nitration of 5-methylbenzofurazan followed by oxidation. The nitration process introduces the nitro group at the 4-position, while the oxidation step converts the benzofurazan to its oxide form. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. Common reagents used in these reactions include nitric acid for nitration and hydrogen peroxide or other oxidizing agents for the oxidation step .
Chemical Reactions Analysis
Benzofurazan, 5-methyl-4-nitro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Scientific Research Applications
Benzofurazan, 5-methyl-4-nitro-, 3-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Benzofurazan, 5-methyl-4-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its mechanism of action, particularly in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Benzofurazan, 5-methyl-4-nitro-, 3-oxide can be compared with other benzofurazan derivatives such as:
Benzofurazan, 5-methoxy-: Differing by the presence of a methoxy group instead of a nitro group.
Benzofurazan, 4-nitro-: Lacking the methyl group at the 5-position.
Benzofurazan, 5-chloro-4-nitro-: Featuring a chloro group at the 5-position instead of a methyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3702-89-4 |
|---|---|
Molecular Formula |
C7H5N3O4 |
Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-methyl-4-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C7H5N3O4/c1-4-2-3-5-7(6(4)9(11)12)10(13)14-8-5/h2-3H,1H3 |
InChI Key |
FJRSZBYLNYRVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=[N+](ON=C2C=C1)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
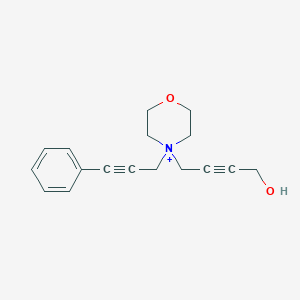
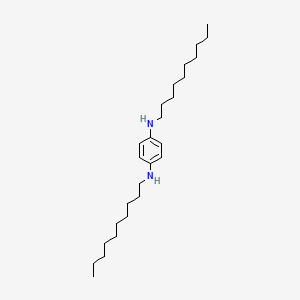
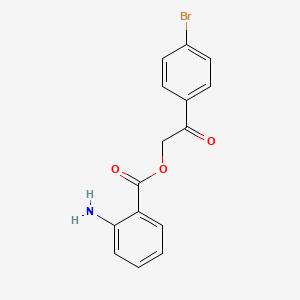
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![ethyl 3-(4-bromophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B14159358.png)
